molecular formula C20H36O5 B3025968 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid CAS No. 21562-54-9

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid

Cat. No.: B3025968
CAS No.: 21562-54-9
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-HBYHEDERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog, a type of bioactive lipid that plays a crucial role in various physiological processes. Prostaglandins are known for their involvement in inflammation, smooth muscle function, and other critical biological activities. This compound, specifically, is a derivative of prostaglandin F2alpha, which is involved in the regulation of reproductive and cardiovascular systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, which can have different biological activities .

Scientific Research Applications

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular events, leading to various physiological responses. The compound primarily targets the prostaglandin F receptor, influencing processes such as smooth muscle contraction and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-HBYHEDERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 2
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 3
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 4
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 5
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 6
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid

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